methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H9ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2R)-2-(4-chlorophenyl)-2-oxoacetate or (2R)-2-(4-chlorophenyl)-2-carboxylic acid.
Reduction: Formation of (2R)-2-(4-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of compounds such as (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate or (2R)-2-(4-cyanophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate can be compared with similar compounds such as:
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate:
Methyl (2R)-2-(4-methylphenyl)-2-hydroxyacetate: The presence of a methyl group instead of chlorine can significantly change its chemical behavior and interactions.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
CAS No. |
32174-34-8 |
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Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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